

literature review of 4-methyl-1H-1,2,3-triazole and its analogs

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Compound of Interest

Compound Name: 4-methyl-1H-1,2,3-triazole

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An In-depth Technical Guide to **4-methyl-1H-1,2,3-triazole** and its Analogs for Researchers, Scientists, and Drug Development Professionals.

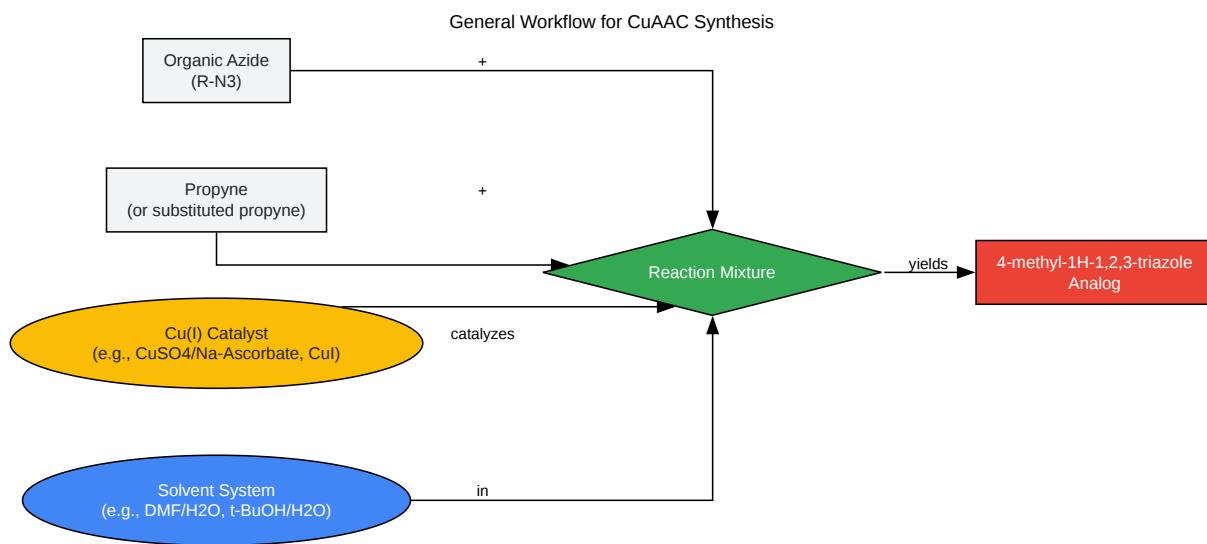
Introduction

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry, largely due to its stability, synthetic accessibility via "click chemistry," and its ability to act as a pharmacophore that can engage in various biological interactions.^{[1][2]} The 1,2,3-triazole ring is considered an excellent linker unit and can function as a bioisostere for amide, ester, or carboxylic acid groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.^[1] This review focuses specifically on **4-methyl-1H-1,2,3-triazole** and its analogs, exploring their synthesis, chemical properties, and diverse applications in drug discovery, with a particular emphasis on their potential as therapeutic agents. Derivatives of 1,2,3-triazoles have been reported to possess a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[3][4][5]}

Synthesis of 4-methyl-1H-1,2,3-triazole and Analogs

The most prominent and efficient method for synthesizing 1,4-disubstituted-1H-1,2,3-triazoles, including the 4-methyl analogs, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[6][7]} This reaction involves the [3+2] cycloaddition between an organic azide and a terminal alkyne, specifically propyne or its derivatives to install

the 4-methyl group. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[8][9]



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Caption: General workflow for the CuAAC synthesis of 4-methyl-1,2,3-triazole analogs.

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of 1,4-Disubstituted-1H-1,2,3-triazoles:

A widely adopted method for synthesizing 1,2,3-triazole derivatives involves the CuAAC reaction. The following is a representative protocol adapted from the literature.[4]

- **Reactant Preparation:** A mixture is prepared containing the respective propargyl substrate (1.0 eq), the desired aryl azide derivative (1.0 eq), sodium ascorbate (0.1 eq), and copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.025 eq).

- Solvent Addition: The reactants are dissolved in a solvent mixture, typically dimethylformamide (DMF) and water (H_2O) in a 6:1 ratio.
- Reaction Condition: The mixture is stirred at a controlled temperature, often between 60–70 °C.
- Monitoring: The reaction progress is monitored using Thin-Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is quenched by pouring it into water.
- Extraction: The product is extracted from the aqueous mixture using an organic solvent, such as ethyl acetate, performed multiple times to ensure complete extraction.
- Purification: The combined organic phases are dried over anhydrous sodium sulfate (Na_2SO_4) and concentrated under reduced pressure to yield the final 1,2,3-triazole product.

Synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-4-phenyl-1H-1,2,3-triazole via Click Chemistry:

This protocol demonstrates a solvent-free click chemistry reaction.[\[7\]](#)

- Catalyst Preparation: Weigh 24 mg of the catalyst, bromotris(triphenylphosphine)copper(I), and add it to a 20 mL pre-weighed vial.
- Reagent Addition: Using a micropipette, transfer 62 μ L of benzyl azide and 55 μ L of phenylacetylene to the vial containing the catalyst.
- Reaction: Allow the reaction to proceed under mild aerobic conditions. No external solvent is added at this stage.
- Work-up: After the reaction is complete, the mixture is worked up. Ethyl acetate is added to dissolve the product.
- Solvent Removal: The ethyl acetate is removed either by gentle heating or, more efficiently, by rotary evaporation to yield an oily mixture.
- Solidification & Collection: Methyl tert-butyl ether (MTBE) is added to the oily residue to help solidify the triazole product. The solid product is then collected using vacuum filtration.

- Confirmation: The identity and purity of the obtained product are confirmed using Infrared (IR) spectroscopy and melting point analysis.

Applications in Medicinal Chemistry

Analogs of **4-methyl-1H-1,2,3-triazole** have been investigated for a variety of therapeutic applications, demonstrating a broad spectrum of biological activities. The triazole core acts as a versatile scaffold, allowing for substitutions that can be tailored to interact with specific biological targets.

Anticancer Activity

Numerous 1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.^{[3][4]} The mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

Table 1: Cytotoxic Activity of Selected 1,2,3-Triazole Analogs

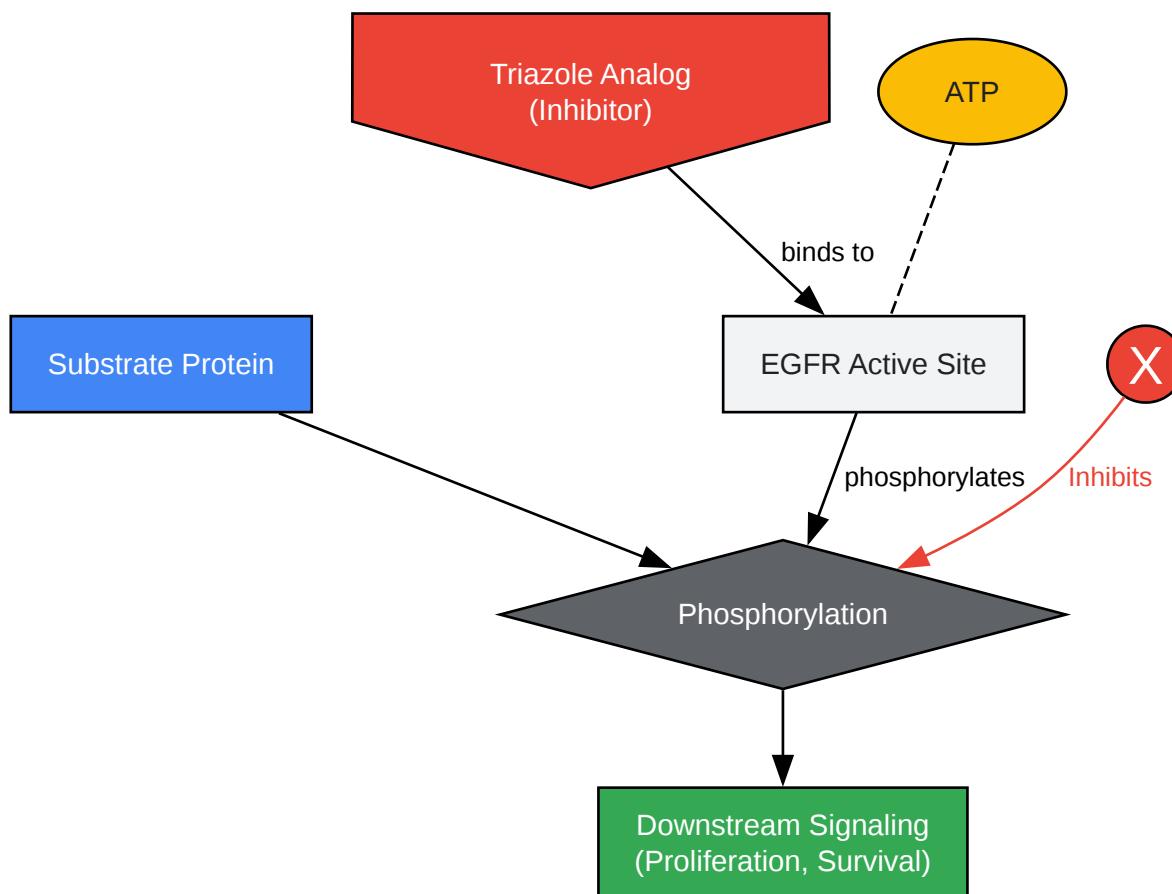
Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference
3	HT-29 (Colon)	1.5 (normoxic), 0.01 (hypoxic)	[3]
16	A549 (Lung)	7.72	[3]
16	HCT-116 (Colon)	7.13	[3]
16	MCF-7 (Breast)	11.67	[3]
7	HepG-2 (Liver)	12.22	[4]
7	HCT-116 (Colon)	14.16	[4]
7	MCF-7 (Breast)	14.64	[4]
9	MCF-7 (Breast)	1.1	[10]
9	HCT-116 (Colon)	2.6	[10]

| 9 | HepG2 (Liver) | 1.4 | [10] |

Note: IC_{50} is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Some triazole analogs of Combretastatin A-4, a potent natural anticancer agent, have been developed as microtubule-binding agents.[11] These compounds aim to mimic the cis-olefinic bond of the parent compound with the stable triazole ring, thereby inhibiting tubulin polymerization, a critical process for cell division.

Mechanism of EGFR Inhibition



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Caption: Binding of a triazole inhibitor to the EGFR active site prevents substrate phosphorylation.

Antimicrobial and Antifungal Activity

The triazole scaffold is a key component in several clinically used antifungal drugs, such as fluconazole.^{[1][12]} Researchers have developed novel triazole analogs with potent activity against various bacterial and fungal pathogens. These compounds often exert their effect by inhibiting essential microbial enzymes. For instance, many antifungal triazoles target lanosterol 14 α -demethylase (CYP51), an enzyme critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.^[1]

Table 2: Antimicrobial/Antifungal Activity of Selected Triazole Analogs

Compound Class	Pathogen	Activity Metric	Value	Reference
Ofloxacin analogs	E. coli, Gram-positive pathogens	MIC	0.25 - 1 μ g/mL	[12]
4-amino-5-aryl-4H-1,2,4-triazoles	E. coli	Zone of Inhibition	14 - 22 mm	[12]
1,2,4-triazole derivatives (8d)	Physalospora piricola	EC ₅₀	10.808 μ g/mL	[13]

| 1,2,4-triazole derivatives (8k) | Physalospora piricola | EC₅₀ | 10.126 μ g/mL | [13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

Enzyme Inhibition

Beyond antimicrobial and anticancer applications, 1,2,3-triazole derivatives have been explored as inhibitors for various enzymes. A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their potential to inhibit carbonic anhydrase-II, an enzyme implicated in several physiological and pathological processes.^[14] Molecular docking studies suggested that these compounds could bind directly to the active site residues of the enzyme.^[14]

Key Biological Assay Protocols

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a measure of cell viability and proliferation. It is widely used to screen the cytotoxic potential of chemical compounds.[15]

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10^3 cells/well) and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the synthesized triazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for another 4 hours.
- **Formazan Solubilization:** The MTT solution is removed, and a solvent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
- **Absorbance Reading:** The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC_{50} value is determined from the dose-response curve.

Conclusion and Future Perspectives

The **4-methyl-1H-1,2,3-triazole** scaffold and its analogs represent a highly valuable and versatile class of compounds in medicinal chemistry. The efficiency and robustness of their synthesis, primarily through CuAAC click chemistry, allow for the rapid generation of diverse chemical libraries for biological screening. The literature clearly demonstrates their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, with several analogs showing potency comparable or superior to existing drugs in preclinical studies.

Future research should focus on optimizing the lead compounds identified in these studies to improve their efficacy, selectivity, and pharmacokinetic profiles. A deeper investigation into their mechanisms of action, using techniques like molecular docking and in vitro enzymatic assays, will be crucial for rational drug design. Furthermore, exploring novel therapeutic areas for these compounds could unveil new applications. The continued development of **4-methyl-1H-1,2,3-triazole** derivatives holds significant promise for the discovery of next-generation therapeutic agents.

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